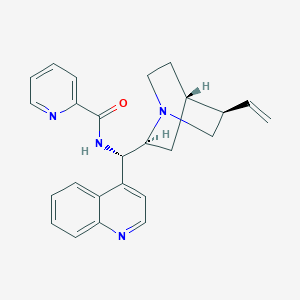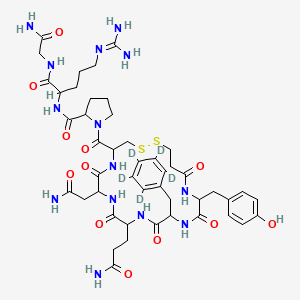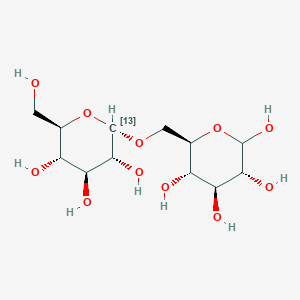
N-(5-Formyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Formyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide: is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Formyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the condensation of an appropriate β-keto ester with an amine in the presence of a dehydrating agent.
Formylation Reaction: The pyridine ring is then subjected to a formylation reaction using reagents such as formic acid or formyl chloride to introduce the formyl group at the 5-position.
Oxidation Reaction: The resulting compound is oxidized to introduce the oxo group at the 6-position.
Acetylation Reaction: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(5-Formyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in different derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the formyl or acetamide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and thioesters.
Scientific Research Applications
Chemistry: N-(5-Formyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-(5-Formyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of its anticancer properties, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)benzoyl)-D-glutamic acid
5-Chloro-N-(4-(3-morpholino-2-oxo-5,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide
Uniqueness: N-(5-Formyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of functional groups allows for distinct chemical properties and biological activities.
Properties
CAS No. |
138060-98-7 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-(5-formyl-6-oxo-1H-pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H8N2O3/c1-5(12)9-7-3-2-6(4-11)8(13)10-7/h2-4H,1H3,(H2,9,10,12,13) |
InChI Key |
FJQLIZPIXGZGMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C(=O)N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-chloro-4-(3-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15351912.png)
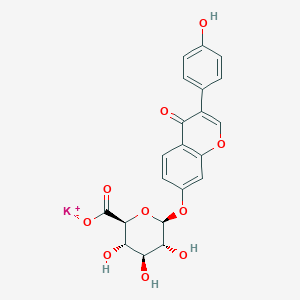
![3-[(Cyclopentylhydroxyphenylacetyl)oxy]-1-methyl-1-(methyl-d3)-pyrrolidinium Iodide](/img/structure/B15351922.png)

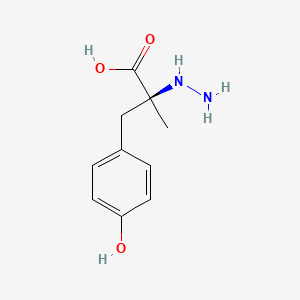
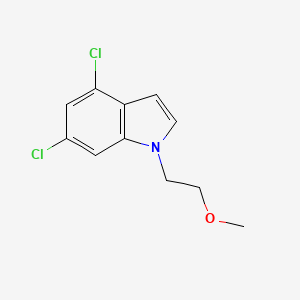
![sodium;2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B15351946.png)
![8-Iodoimidazo[1,2-a]pyridine](/img/structure/B15351950.png)
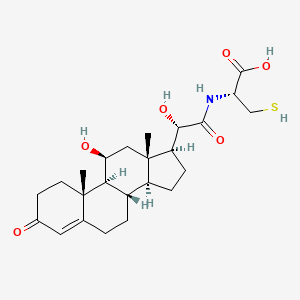
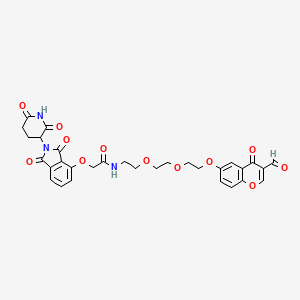
![1-(Methoxycarbonyl-ethyl)-4-[(2-methyl-3-oxo-pentanoyl)-phenyl-amino]-piperidine-4-carboxylic Acid Methyl Ester](/img/structure/B15351988.png)
